1-benzyl-5-(3,4-difluorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-BENZYL-5-(3,4-DIFLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by its complex structure, which includes a benzyl group, a difluorophenyl group, a hydroxy group, and a phenyl group attached to a pyrrolidinone ring
Preparation Methods
The synthesis of 1-BENZYL-5-(3,4-DIFLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the nitrogen atom of the pyrrolidinone ring.
Addition of the Difluorophenyl Group: This can be accomplished through a Friedel-Crafts acylation reaction using a difluorobenzoyl chloride.
Phenyl Group Addition: This step may involve a Grignard reaction where phenyl magnesium bromide reacts with the carbonyl group of the pyrrolidinone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-BENZYL-5-(3,4-DIFLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents like nitro, amino, or halogen groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the pyrrolidinone ring, yielding simpler compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-5-(3,4-DIFLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(3,4-DIFLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Interference: The compound can interfere with key biochemical pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
1-BENZYL-5-(3,4-DIFLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:
1-BENZYL-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
5-(3,4-DIFLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the benzyl group, potentially affecting its reactivity and interactions with molecular targets.
1-BENZYL-5-(3,4-DIFLUOROPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the hydroxy group, which may influence its solubility and chemical reactivity.
The uniqueness of 1-BENZYL-5-(3,4-DIFLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17F2NO2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-benzyl-2-(3,4-difluorophenyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H17F2NO2/c24-18-12-11-17(13-19(18)25)21-20(16-9-5-2-6-10-16)22(27)23(28)26(21)14-15-7-3-1-4-8-15/h1-13,21,27H,14H2 |
InChI Key |
XAANKANIPJRYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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